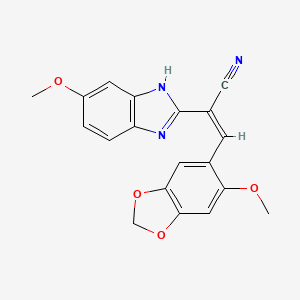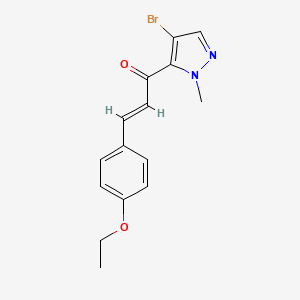
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BMPEP, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. BMPEP belongs to the class of compounds known as allosteric modulators, which act on a specific site on a receptor to modify its function.
Mecanismo De Acción
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one acts as an allosteric modulator of the mGluR5 receptor, binding to a specific site on the receptor to modify its function. This results in a decrease in the activity of the receptor, which has been shown to have beneficial effects in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of several neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is a useful tool for studying the function of the mGluR5 receptor in vitro and in vivo. However, its use in clinical trials is limited by its poor solubility and bioavailability, as well as its potential toxicity.
Direcciones Futuras
Future research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one could focus on improving its solubility and bioavailability, as well as developing more potent and selective allosteric modulators of the mGluR5 receptor. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in treating neurological disorders.
Métodos De Síntesis
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 4-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 4-ethoxyphenacyl bromide in the presence of a base.
Aplicaciones Científicas De Investigación
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been extensively studied for its potential use in treating neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological processes including learning and memory.
Propiedades
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-3-20-12-7-4-11(5-8-12)6-9-14(19)15-13(16)10-17-18(15)2/h4-10H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDPCQNRLYAAK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

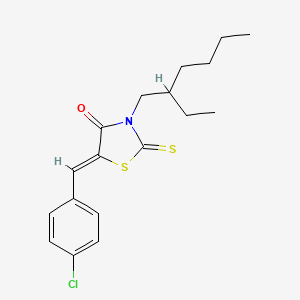
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
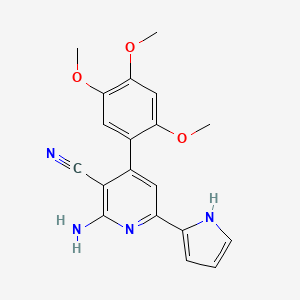
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)
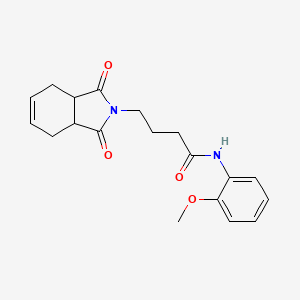
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)
